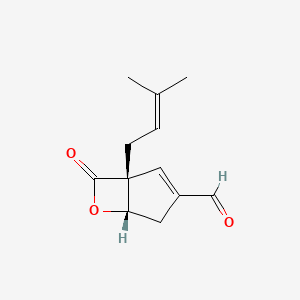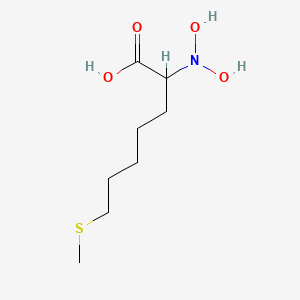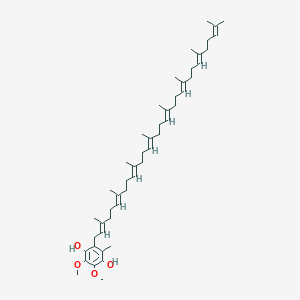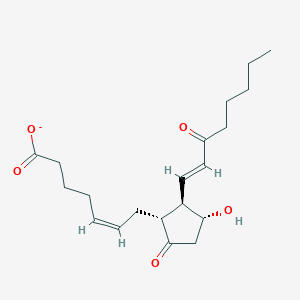
15-dehydro-prostaglandin E2(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-dehydro-prostaglandin E2(1-) is conjugate base of 15-dehydro-prostaglandin E2. It is a conjugate base of a 15-dehydro-prostaglandin E2.
Scientific Research Applications
Enzyme Interaction and Regulation
- The enzyme prostaglandin 15-hydroxy dehydrogenase catalyzes the inactivation of all biologically active prostaglandins, including 15-Dehydro-Prostaglandin E2. This enzyme plays a crucial role in controlling prostaglandin levels to avoid accumulation and ensure rapid degradation (Schlegel & Greep, 1975).
Tissue Repair and Regeneration
- Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) elevate prostaglandin E2 levels, which promote tissue repair and regeneration. Quinoxaline amides have been found to be potent inhibitors of 15-PGDH, showing protective activity in mouse models of ulcerative colitis and bone marrow transplantation (Hu et al., 2022).
Role in Endothelial Cell Apoptosis
- 15-Deoxy-Δ12,14-prostaglandin J2, a bioactive prostanoid produced from PGD2, has been shown to induce caspase-mediated endothelial cell apoptosis via a peroxisome proliferator-activated receptor-dependent pathway. This indicates its potential role in pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).
Influence on Gastric Mucus Output
- Prostaglandin E2 and its analogs like 15(R)15 methyl prostaglandin E2 have been studied for their effects on gastric mucus output, providing insights into gastrointestinal health and disease mechanisms (Johansson & Kollberg, 1979).
Implications in Alzheimer’s Disease
- Inhibiting 15-PGDH has shown protective effects in a mouse model of Alzheimer's disease without affecting amyloid pathology. This suggests a potential therapeutic route for neurodegenerative diseases (Shin et al., 2021).
Role in Cancer Progression
- Studies have shown that 15-PGDH, the enzyme that inactivates prostaglandin E2, is down-regulated in colorectal cancer, suggesting its potential role as a tumor suppressor and its importance in cancer progression and therapy (Backlund et al., 2005).
Anti-inflammatory Functions
- The anti-inflammatory functions of 15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), including its interaction with PGD2 receptors and intracellular targets like PPARgamma, are key in understanding its role in molecular physiology and pathological states (Scher & Pillinger, 2005).
Modulation of Immunity
- Prostaglandins like PGE2 and 15-deoxy-Delta(12,14)-PGJ2 have divergent roles in immune regulation, impacting key aspects of immunity and inflammation, and playing a role in cancer progression (Harris et al., 2002).
properties
Product Name |
15-dehydro-prostaglandin E2(1-) |
|---|---|
Molecular Formula |
C20H29O5- |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t16-,17-,19-/m1/s1 |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-M |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




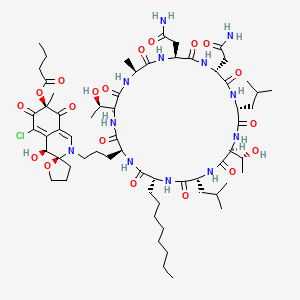
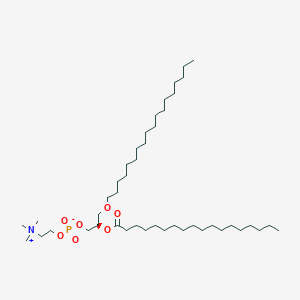

![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
